An In-Depth Technical Guide to Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (CAS: 42145-38-0): A Key Bioisostere for Modern Drug Discovery
An In-Depth Technical Guide to Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (CAS: 42145-38-0): A Key Bioisostere for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, a saturated bicyclic compound identified by CAS number 42145-38-0. We delve into its critical role as a bioisostere for the ortho-substituted benzene ring, a structural motif prevalent in numerous pharmaceuticals. This document details the compound's physicochemical properties, outlines key synthetic methodologies, discusses its applications in medicinal chemistry, and provides insights into its characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage sp³-rich, three-dimensional scaffolds to overcome the limitations of planar aromatic systems in next-generation therapeutics.
The Strategic Imperative for Saturated Bioisosteres
The benzene ring is one of the most ubiquitous scaffolds in marketed small-molecule drugs, often serving as a core anchor for pharmacophoric groups.[1][2] However, the planarity and high sp²-character of aromatic rings can confer suboptimal physicochemical properties, such as poor metabolic stability (due to susceptibility to cytochrome P450 oxidation) and low aqueous solubility.[2]
In recent years, a principal goal in drug discovery has been to "escape from flatland" by incorporating more three-dimensional, saturated structures into drug candidates.[3] This strategy aims to improve pharmacokinetic profiles while maintaining or enhancing biological activity. Saturated bioisosteres—non-classical mimics of aromatic rings—are central to this effort. Among these, strained bicyclic systems have emerged as powerful tools. While bicyclo[1.1.1]pentane (BCP) is a well-established bioisostere for para-substituted benzenes, the bicyclo[2.1.1]hexane (BCH) scaffold has been identified as a uniquely effective replacement for ortho-substituted phenyl rings.[1][4] Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate serves as a versatile and synthetically accessible entry point into this important class of molecules.
Physicochemical and Structural Properties
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a structurally rigid molecule where the two ester groups are held in a fixed spatial orientation, mimicking the vector relationship of substituents on an ortho-substituted benzene ring.[1][4]
Diagram 1: Chemical Structure of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
A 2D representation of the bicyclo[2.1.1]hexane core with 1,4-dicarboxylate substitution.
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42145-38-0 | |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| IUPAC Name | dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
| Appearance | Off-white to light yellow solid (<36°C), liquid (>38°C) | ChemicalBook |
| Boiling Point | 69-79 °C @ 0.2-0.25 Torr | ChemicalBook |
| Predicted Density | ~1.302 g/cm³ | ChemicalBook |
| Storage Conditions | 2-8°C | SHAANXI LIGHTE |
| InChI Key | OWFFQFMDATXZDF-UHFFFAOYSA-N | |
| SMILES | COC(=O)C12CCC(C1)(C2)C(=O)OC |
Synthesis Methodology: Photochemical [2+2] Cycloaddition
The construction of the strained bicyclo[2.1.1]hexane core is a significant synthetic challenge. The most prominent and industrially scalable method for accessing this scaffold is through a photochemical [2+2] cycloaddition. This class of reaction leverages the energy from ultraviolet (UV) light to form the bicyclic ring system with high regio- and stereoselectivity. Other reported methods for accessing the core include visible-light-driven intramolecular cycloadditions and strain-release cycloadditions with highly reactive bicyclo[1.1.0]butanes.[4]
Generalized Photochemical Protocol
Diagram 2: Generalized Workflow for Photochemical Synthesis
A conceptual workflow for the synthesis via photochemical [2+2] cycloaddition.
Step-by-Step Methodology:
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Reactor Setup: The reaction is typically performed in a vessel made of quartz or other UV-transparent material. For scalability and consistent irradiation, continuous flow photoreactors are often employed, which offer superior control over reaction parameters and lead to higher yields and purity.
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Reagent Preparation: A solution of the appropriate diene precursor is prepared in an inert solvent such as acetone or acetonitrile. The concentration is optimized to favor the desired intramolecular cycloaddition.
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Deoxygenation: The solution must be thoroughly deoxygenated, usually by bubbling nitrogen or argon through it. Molecular oxygen is an efficient quencher of the excited triplet states required for the cycloaddition, and its presence will significantly reduce the reaction efficiency.
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Irradiation: The solution is irradiated with a UV light source (e.g., a medium-pressure mercury lamp). The reaction temperature is typically kept low and constant using a cooling system to minimize side reactions. The reaction progress is monitored by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography or vacuum distillation, to yield the pure Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate.
Spectroscopic Characterization
Confirmation of the structure and assessment of purity are critical for any synthetic compound. While detailed, publicly-archived experimental NMR spectra for this specific molecule are limited, the expected spectral characteristics can be inferred from its structure.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methoxy groups (-OCH₃) in the 3.6-3.8 ppm range. The protons on the bicyclic scaffold would appear as complex multiplets in the aliphatic region (typically 1.5-3.0 ppm), corresponding to the bridgehead (CH) and methylene (CH₂) protons.
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¹³C NMR: The carbon NMR spectrum should feature a signal for the carbonyl carbon of the ester groups (~170-175 ppm), a signal for the methoxy carbons (~50-55 ppm), and distinct signals for the bridgehead and methylene carbons of the strained ring system.
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Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (198.22 g/mol ).
Researchers synthesizing or procuring this compound are advised to perform full spectroscopic analysis to verify its identity and purity.
Applications in Medicinal Chemistry: An ortho-Benzene Bioisostere
The primary value of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate lies in its role as a synthetic building block for creating bioisosteres of ortho-substituted benzene rings.[1][4] The rigid BCH scaffold orients substituents with exit vectors that effectively mimic this substitution pattern.
Diagram 3: Bioisosteric Replacement of an ortho-Substituted Phenyl Ring
Replacing a planar phenyl ring with a 3D bicyclo[2.1.1]hexane scaffold.
Advantages of Bioisosteric Replacement:
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Improved Solubility: Replacing a flat, hydrophobic benzene ring with a more polar, sp³-rich BCH scaffold can significantly enhance the aqueous solubility of a drug candidate, which is often a major hurdle in drug development.[2]
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Enhanced Metabolic Stability: The C-H bonds on the BCH scaffold are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2] This can lead to improved metabolic stability, a longer half-life, and a better overall pharmacokinetic profile.
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Novel Chemical Space: The unique three-dimensional structure of the BCH core provides novel exit vectors for substituents, allowing medicinal chemists to explore previously inaccessible chemical space and potentially discover new interactions with biological targets.
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Biological Validation: The concept has been successfully validated in the field of agrochemicals. The incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of known fungicides like boscalid and bixafen resulted in saturated, patent-free analogs that retained high antifungal activity.[1][4]
The two ester functional groups on Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate serve as versatile synthetic handles. They can be hydrolyzed to the corresponding dicarboxylic acid, reduced to a diol, or converted to amides, enabling the facile incorporation of this valuable scaffold into a wide array of complex molecular architectures.
Handling and Safety
Specific toxicological data for Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has not been thoroughly investigated. Therefore, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on the Safety Data Sheet for the closely related analog, Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate, compounds in this class may be harmful if swallowed and can cause skin and serious eye irritation.
Conclusion
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is more than just a chemical reagent; it is a gateway to a modern strategy in drug design. As a validated bioisostere of the ortho-substituted benzene ring, it provides medicinal chemists with a powerful tool to mitigate the common liabilities of flat aromatic systems. Its rigid three-dimensional structure offers a route to improved solubility and metabolic stability, while its versatile functional handles allow for broad synthetic exploration. As the pharmaceutical industry continues to prioritize sp³-rich scaffolds, the importance and application of the bicyclo[2.1.1]hexane platform, and key building blocks like this dicarboxylate, are set to grow significantly.
References
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1,4-dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate - [D60074] - Synthonix . Synthonix, Inc. Available at: [Link]
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1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
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1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - NIH . National Institutes of Health. Available at: [Link]
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Dimethyl bicyclo[2.1.1]hexane-1, 4-dicarboxyline - SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. Available at: [Link]
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Safety Data Sheet - Angene Chemical . Angene Chemical. Available at: [Link] (Note: This SDS is for an analog, Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate)
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Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes | CCS Chemistry - Chinese Chemical Society . Chinese Chemical Society. Available at: [Link]
